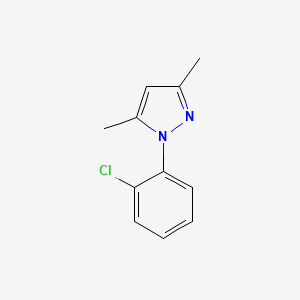

1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial and Anticancer Activity

1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole and its derivatives have been studied for their potential antimicrobial and anticancer properties. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives that exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity.

Structural Analysis

The molecular structures of various substituted pyrazole derivatives, including 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole, have been analyzed for their nonplanar arrangements and intermolecular interactions. These studies provide insights into the physical properties and potential applications of these compounds. For instance, Bustos et al. (2015) examined the dihedral angles and weak intermolecular interactions in these structures.

Tautomerism in Curcuminoid NH-Pyrazoles

The tautomerism of NH-pyrazoles, a class of compounds that include 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole, has been studied in both solution and solid states. These investigations, such as the one by Cornago et al. (2009), are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant properties of tri-substituted pyrazoles, including derivatives of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole, have been explored. For example, Lynda (2021) conducted a study focusing on the synthesis, structural analysis, and biological activities of these compounds.

Synthesis of Novel Derivatives

The synthesis of various novel derivatives of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole has been a subject of research, exploring their potential applications in different fields. The study by Beck, Lynch, and Wright (1988) discusses the synthesis of unique pyrazole derivatives with applications as chemical hybridizing agents in agriculture.

Electrocatalyzed Reactions

The electrocatalyzed N-N coupling and ring cleavage reactions of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole have been investigated for synthesizing new heterocyclic compounds. This type of research, like the one by Zandi, Sharafi-kolkeshvandi, and Nikpour (2021), contributes to the development of novel synthetic methods in organic chemistry.

Green Chemistry Applications

Studies like the one by Maurya and Haldar (2020) have explored the use of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole derivatives in green chemistry applications, such as the homogeneous oxidation of alcohols using environmentally friendly catalysts.

Synthesis of Tricyclic Compounds

Research on the synthesis of tricyclic compounds involving 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole has been conducted to explore new chemical entities with potential biological activities. For example, Quiroga et al. (1998) focused on creating tricyclic linear pyrazoloquinolinones.

Bifunctional Pyrazole-Phosphonic Acid Ligands

The synthesis and characterization of bifunctional pyrazole-phosphonic acid ligands, including those derived from 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole, have been studied for potential applications in coordination chemistry and catalysis, as shown by Nateghi and Janiak (2019).

Antioxidant Activity and Toxicity Studies

The antioxidant activities and toxicity profiles of sulfur- or selenium-containing pyrazole derivatives, including 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole, have been evaluated in studies like the one by Oliveira et al. (2020). This research is important for understanding the safety and therapeutic potential of these compounds.

properties

IUPAC Name |

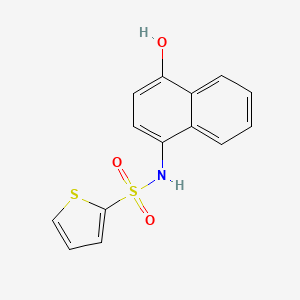

1-(2-chlorophenyl)-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIENCMBYAWDDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2899932.png)

![2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2899933.png)

![N-cyclopentyl-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899935.png)

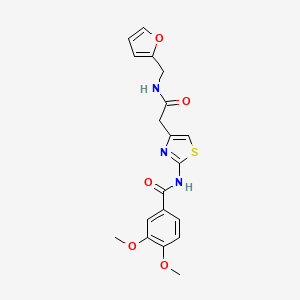

![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2899937.png)

![N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide](/img/structure/B2899939.png)

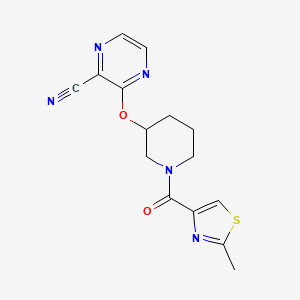

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)